CEF6

Description

Properties

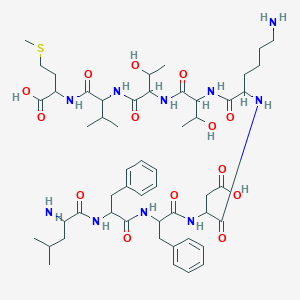

IUPAC Name |

4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80N10O14S/c1-28(2)24-34(54)44(67)57-37(25-32-16-10-8-11-17-32)46(69)58-38(26-33-18-12-9-13-19-33)47(70)59-39(27-40(65)66)48(71)55-35(20-14-15-22-53)45(68)61-42(30(5)63)51(74)62-43(31(6)64)50(73)60-41(29(3)4)49(72)56-36(52(75)76)21-23-77-7/h8-13,16-19,28-31,34-39,41-43,63-64H,14-15,20-27,53-54H2,1-7H3,(H,55,71)(H,56,72)(H,57,67)(H,58,69)(H,59,70)(H,60,73)(H,61,68)(H,62,74)(H,65,66)(H,75,76) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMGQMYADQMCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80N10O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CUGBP Elav-Like Family Member 6 (CELF6)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CUGBP Elav-Like Family Member 6 (CELF6), also known as BRUNOL6, is an RNA-binding protein (RBP) that plays a crucial role in post-transcriptional gene regulation.[1][2] It is a member of the CELF/BRUNOL protein family, characterized by the presence of RNA recognition motifs (RRMs) that facilitate its interaction with specific RNA sequences.[1][2][3] CELF6 is primarily involved in modulating alternative splicing and mRNA stability, thereby influencing a wide array of cellular processes. Emerging evidence has highlighted its significant role as a tumor suppressor in various cancers, including lung, breast, and colorectal cancer, and has also implicated it in neurological disorders. This guide provides a comprehensive technical overview of CELF6, including its molecular characteristics, biological functions, involvement in disease, and the experimental methodologies used for its study.

Molecular Profile of CELF6

Gene and Protein Structure

The CELF6 gene is located on chromosome 15. The CELF6 protein, like other members of the CELF family, possesses a distinct domain architecture consisting of three RRM domains. Two RRMs are located at the N-terminus and one at the C-terminus. These RRM domains are highly conserved and are responsible for the sequence-specific binding of CELF6 to target RNAs. A notable feature of the CELF protein family is a divergent linker region of 160-230 amino acids situated between the second and third RRMs. This divergent domain is believed to contribute to the functional specificity of individual CELF proteins.

Subcellular Localization

CELF6 is known to shuttle between the nucleus and the cytoplasm, which is consistent with its roles in both nuclear pre-mRNA splicing and cytoplasmic mRNA stability and translation. However, studies have indicated that CELF6 is predominantly located in the cytoplasm.

Biological Functions and Signaling Pathways

CELF6 is a key regulator of post-transcriptional gene expression, primarily through its influence on alternative splicing and mRNA stability. It typically binds to GU-rich elements within the 3' untranslated regions (3' UTRs) of its target mRNAs.

Regulation of mRNA Stability

A primary function of CELF6 is the stabilization of target mRNA transcripts. By binding to the 3' UTR of specific mRNAs, CELF6 can protect them from degradation, leading to increased protein expression. Notable targets whose mRNA stability is enhanced by CELF6 include:

-

p21 (CDKN1A): CELF6 binds to the 3' UTR of p21 mRNA, a critical cell cycle inhibitor. This stabilization leads to increased p21 protein levels, resulting in cell cycle arrest and suppression of cell proliferation. This interaction underscores CELF6's role as a tumor suppressor.

-

FBP1 (Fructose-Bisphosphatase 1): In triple-negative breast cancer, CELF6 has been shown to stabilize FBP1 mRNA. FBP1 is a key enzyme in gluconeogenesis and acts as a tumor suppressor. By upregulating FBP1, CELF6 inhibits cancer cell proliferation, migration, and invasion.

Involvement in Signaling Pathways

CELF6 has been shown to modulate key signaling pathways implicated in cancer progression, including the p53 and TNF signaling pathways.

-

p53 Signaling Pathway: CELF6 expression is associated with the regulation of the p53 signaling pathway. Overexpression of CELF6 can lead to the regulation of alternative splicing of genes within this pathway, including TP53 itself. Furthermore, by stabilizing p21 mRNA, a downstream target of p53, CELF6 contributes to the anti-proliferative effects of p53 activation.

-

TNF Signaling Pathway: In lung cancer cells, overexpression of CELF6 leads to the downregulation of numerous genes involved in the TNF signaling pathway. This pathway is associated with inflammation and cell proliferation. Key downregulated genes include CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, and CFS1. This suggests that CELF6 may exert its tumor-suppressive effects in part by dampening pro-tumorigenic inflammatory signaling.

Role in Disease

Cancer

CELF6 has been identified as a tumor suppressor in several types of cancer, with its downregulation often correlating with poor prognosis.

-

Lung Cancer: CELF6 expression is significantly downregulated in lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC) compared to normal lung tissue. Overexpression of CELF6 in lung cancer cells inhibits the expression of immune-related genes that promote tumorigenesis and regulates the alternative splicing of genes in the p53 and apoptosis pathways.

-

Breast Cancer: In triple-negative breast cancer (TNBC), CELF6 acts as a tumor suppressor by stabilizing FBP1 mRNA, thereby inhibiting cell proliferation, migration, and invasion. Its overexpression has also been shown to increase sensitivity to chemotherapy.

-

Colorectal Cancer (CRC): CELF6 expression is reduced in CRC tissues, and lower levels are associated with poorer clinical outcomes. In CRC cells, CELF6 can induce G1 phase arrest and inhibit cell proliferation in a p53 and/or p21-dependent manner. It has also been shown to suppress cancer stem cell-like properties by stabilizing HOXA5 mRNA.

Neurological Disorders

Polymorphisms in the CELF6 gene have been associated with an increased risk for autism spectrum disorder (ASD). Studies in mouse models have shown that the disruption of Celf6 leads to behaviors reminiscent of ASD, such as decreased ultrasonic vocalizations and resistance to change, along with abnormal serotonin levels in the brain. CLIP-seq analysis in the central nervous system (CNS) has revealed that CELF6 predominantly binds to the 3' UTRs of synaptic protein-coding genes, where it appears to destabilize these mRNAs.

Quantitative Data Presentation

CELF6 Expression in Cancer

Analysis of The Cancer Genome Atlas (TCGA) data has shown that CELF6 expression is significantly lower in tumor tissues compared to corresponding normal tissues in 16 out of 31 cancer types.

| Cancer Type | Expression Status in Tumor vs. Normal |

| Lung Adenocarcinoma (LUAD) | Downregulated |

| Lung Squamous Cell Carcinoma (LUSC) | Downregulated |

| Breast Invasive Carcinoma (BRCA) | Downregulated |

| Colon Adenocarcinoma (COAD) | Downregulated |

| ... (12 other cancer types) | Downregulated |

| Acute Myeloid Leukemia (LAML) | Upregulated |

| Pheochromocytoma & Paraganglioma (PCPG) | Upregulated |

Table 1: Summary of CELF6 expression in various cancer types based on TCGA data.

Impact of CELF6 Overexpression on Gene Expression

A study involving the overexpression of CELF6 in the A549 lung cancer cell line identified a significant number of differentially expressed genes (DEGs).

| Gene Regulation | Number of Genes |

| Upregulated | 417 |

| Downregulated | 1,351 |

Table 2: Differentially expressed genes upon CELF6 overexpression in A549 cells.

Key downregulated genes are involved in the TNF signaling pathway and immune/inflammation responses, including TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, and CFS1.

Experimental Protocols

RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

This protocol outlines the general workflow for identifying genes regulated by CELF6 using RNA-seq following its overexpression in a cell line.

-

Cell Culture and Transfection: Culture the chosen cell line (e.g., A549) under standard conditions. Transfect cells with a CELF6 expression vector or an empty vector control using a suitable transfection reagent.

-

RNA Isolation: At 48-72 hours post-transfection, harvest the cells and isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Ensure the RNA is of high quality (RIN > 8).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as TPM or FPKM).

-

Identify differentially expressed genes between CELF6-overexpressing and control samples using statistical packages like DESeq2 or edgeR.

-

Perform pathway and gene ontology analysis on the list of differentially expressed genes.

-

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

This protocol describes a general method to identify the RNA targets of CELF6.

-

UV Cross-Linking: Expose cultured cells or tissues to UV light (254 nm) to induce covalent cross-links between CELF6 and its bound RNA molecules.

-

Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using RNase I to obtain small RNA fragments.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to a CELF6-specific antibody to immunoprecipitate the CELF6-RNA complexes.

-

RNA End-Repair and Adapter Ligation: Dephosphorylate the RNA fragments and ligate a 3' adapter.

-

Protein-RNA Complex Separation and RNA Isolation: Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Excise the membrane region corresponding to the size of the CELF6-RNA complex and isolate the RNA.

-

Reverse Transcription and cDNA Library Preparation: Ligate a 5' adapter to the isolated RNA fragments. Reverse transcribe the RNA into cDNA and amplify the cDNA library via PCR.

-

Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify peaks representing CELF6 binding sites on the transcriptome.

Luciferase Reporter Assay for mRNA Stability

This protocol is designed to validate the effect of CELF6 on the stability of a target mRNA.

-

Construct Preparation: Clone the 3' UTR of the target gene (e.g., p21) downstream of a luciferase reporter gene (e.g., Firefly or Renilla luciferase) in an expression vector.

-

Cell Culture and Co-transfection: Co-transfect the luciferase reporter construct, a CELF6 expression vector (or empty vector control), and a control reporter vector (for normalization) into the desired cell line.

-

Measurement of Luciferase Activity: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system.

-

mRNA Stability Assay (Actinomycin D Chase):

-

Transfect the cells as described above.

-

After 24 hours, treat the cells with Actinomycin D to inhibit transcription.

-

Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours) after Actinomycin D treatment.

-

Isolate total RNA from each time point.

-

Quantify the levels of the luciferase reporter mRNA using RT-qPCR.

-

-

Data Analysis: Calculate the half-life of the reporter mRNA in the presence and absence of CELF6 overexpression. An increased half-life indicates stabilization by CELF6.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: CELF6 regulation of the p53 signaling pathway.

Caption: CELF6-mediated downregulation of TNF signaling pathway genes.

Experimental Workflow Diagram

Caption: Experimental workflow for CELF6 functional analysis.

References

CELF6 Protein Expression in Brain and Kidney: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expression, regulation, and function of the CUGBP Elav-Like Family Member 6 (CELF6) protein in the brain and kidney. CELF6, an RNA-binding protein, is implicated in post-transcriptional regulation, including alternative splicing and mRNA stability.[1][2] Understanding its tissue-specific expression and molecular interactions is crucial for elucidating its role in normal physiology and disease. This document summarizes quantitative expression data, details experimental methodologies for its study, and visualizes its known signaling pathways.

Quantitative CELF6 Expression Analysis

CELF6 exhibits robust expression in both the brain and the kidney.[1][2][3] The following tables provide a summary of its expression levels across different regions of these organs, based on RNA sequencing and immunohistochemistry data.

Table 1: CELF6 mRNA Expression in Human Brain and Kidney Cortex (GTEx Data)

| Tissue | Brain Region/Kidney Region | Normalized TPM (Transcripts Per Million) |

| Brain | Amygdala | 15.2 |

| Brain | Anterior cingulate cortex (BA24) | 12.8 |

| Brain | Caudate (basal ganglia) | 14.1 |

| Brain | Cerebellar Hemisphere | 2.5 |

| Brain | Cerebellum | 2.9 |

| Brain | Cortex | 11.5 |

| Brain | Frontal Cortex (BA9) | 12.1 |

| Brain | Hippocampus | 13.4 |

| Brain | Hypothalamus | 16.3 |

| Brain | Nucleus accumbens (basal ganglia) | 13.9 |

| Brain | Putamen (basal ganglia) | 13.7 |

| Brain | Spinal cord (cervical c-1) | 8.9 |

| Brain | Substantia nigra | 11.9 |

| Kidney | Cortex | 21.4 |

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values represent the median expression level.

Table 2: Semi-Quantitative Analysis of CELF6 Protein Expression in Mouse Brain Regions by Immunohistochemistry

| Brain Region | Expression Level |

| Diencephalon | High |

| Midbrain Neuromodulatory Populations | High |

| Hindbrain Neuromodulatory Populations | High |

| Forebrain | Moderate |

| Cortex | Scattered Intense Signal |

| Cerebellum | Largely Devoid of Expression |

Adapted from a study characterizing Celf6 protein expression in the mouse brain.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of CELF6 expression. The following sections provide step-by-step protocols for key experimental techniques.

Western Blotting for CELF6 Detection

This protocol is adapted for the detection of CELF6 in brain and kidney tissue lysates.

-

Tissue Lysis:

-

Homogenize fresh or frozen brain or kidney tissue in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Mix 20-30 µg of protein with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for CELF6. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for polyclonal antibodies.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Immunohistochemistry (IHC) for CELF6 Localization

This protocol is for the localization of CELF6 in formalin-fixed, paraffin-embedded brain and kidney tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

-

Allow slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash slides with PBS (Phosphate-buffered saline).

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% normal goat serum in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary CELF6 antibody diluted in blocking buffer. A starting dilution of 1:200 to 1:500 is recommended for overnight incubation at 4°C.

-

-

Washing:

-

Wash slides three times with PBS.

-

-

Secondary Antibody Incubation:

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted 1:500 in blocking buffer for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash slides three times with PBS.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount coverslips with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

RNA-Seq Data Analysis Workflow for CELF6 Expression Profiling

This workflow outlines the key steps for analyzing RNA sequencing data to quantify CELF6 expression.

-

Quality Control of Raw Reads:

-

Use tools like FastQC to assess the quality of the raw sequencing reads.

-

-

Read Trimming and Filtering:

-

Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.

-

-

Alignment to a Reference Genome:

-

Align the cleaned reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.

-

-

Quantification of Gene Expression:

-

Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

-

Differential Expression Analysis (if applicable):

-

For comparing CELF6 expression between different conditions (e.g., brain vs. kidney), use packages like DESeq2 or edgeR in R.

-

CELF6 Signaling and Molecular Interactions

CELF6 functions primarily by binding to the 3' untranslated regions (3' UTRs) of target mRNAs, thereby influencing their stability and translation.

CELF6-Mediated mRNA Regulation in the Brain

In the central nervous system, CELF6 plays a significant role in regulating the expression of genes involved in synaptic function. CLIP-seq (Cross-linking and Immunoprecipitation followed by sequencing) studies have identified numerous mRNA targets of CELF6 in the brain. CELF6 binding to the 3' UTR of these transcripts often leads to decreased mRNA abundance.

Experimental Workflow for CELF6 Target Identification (CLIP-Seq)

The identification of CELF6's direct mRNA targets is crucial for understanding its function. The CLIP-seq technique is a powerful method for this purpose.

Potential CELF6 Function in the Kidney

While less is known about the specific signaling pathways of CELF6 in the kidney compared to the brain, it is known to be strongly expressed in this organ. CELF6 has been shown to promote the skipping of exon 11 in the insulin receptor transcript, a known target of CELF activity that is expressed in the kidney. This suggests a role for CELF6 in regulating alternative splicing in renal cells. Additionally, in the context of disease, CELF family members have been implicated in pathways related to renal fibrosis, although the direct role of CELF6 is still under investigation.

Conclusion

CELF6 is a key RNA-binding protein with significant expression in the brain and kidney. In the brain, it plays a well-defined role in the post-transcriptional regulation of synaptic gene expression. Its function in the kidney is less characterized but appears to involve the regulation of alternative splicing. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of CELF6 in health and disease. Future studies are warranted to fully elucidate the signaling networks and functional consequences of CELF6 activity in both the brain and the kidney.

References

- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The RNA-binding protein Celf6 is highly expressed in diencephalic nuclei and neuromodulatory cell populations of the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CELF6 in Neurological Disorders: A Technical Guide

Introduction

The CUGBP Elav-Like Family (CELF) of RNA-binding proteins are critical regulators of post-transcriptional gene expression, playing pivotal roles in pre-mRNA alternative splicing, mRNA stability, and translation.[1][2] This family consists of six members, CELF1-6, which are characterized by the presence of three RNA Recognition Motifs (RRMs).[2][3][4] While some CELF proteins are broadly expressed, CELF3, CELF4, CELF5, and CELF6 are predominantly found in the nervous system, suggesting specialized roles in neuronal function.

This technical guide focuses on CELF6 (also known as BRUNOL6), a member of the CELF family implicated in the neurobiology of several neurological and psychiatric disorders. We will delve into the molecular functions of CELF6, its association with specific neurological conditions, quantitative data from relevant studies, and detailed experimental protocols used to elucidate its roles.

Molecular Function and Expression of CELF6

CELF6, like other members of its family, contains two N-terminal RRMs and one C-terminal RRM, which are responsible for its RNA-binding activity. These proteins typically bind to CUG- or UGU-rich sequences within their target mRNAs.

Expression in the Nervous System:

CELF6 is highly expressed throughout the brain, with notable concentrations in specific regions. Studies in mice have revealed high CELF6 protein expression in:

-

Diencephalic nuclei: Including various hypothalamic nuclei.

-

Neuromodulatory cell populations: Such as dopaminergic, serotonergic, noradrenergic, histaminergic, and cholinergic neurons in the midbrain and hindbrain.

This specific expression pattern suggests that CELF6 may influence a wide range of behaviors and brain activities through its role in these crucial circuits. For instance, its enrichment in serotonergic neurons is particularly relevant given the implication of the serotonergic system in disorders like autism.

Primary Molecular Functions:

The primary functions of CELF6 revolve around the post-transcriptional regulation of its target mRNAs. These include:

-

Alternative Splicing: CELF proteins are well-established regulators of alternative splicing, a process that generates protein diversity and is particularly prevalent in the brain. CELF6 has been shown to regulate the alternative splicing of specific transcripts, although this is just one of its known functions.

-

mRNA Stability and Degradation: A significant role for CELF6 in the central nervous system (CNS) is the destabilization of target mRNAs. By binding predominantly to the 3' untranslated regions (3' UTRs) of synaptic protein-coding genes, CELF6 can lead to a decrease in mRNA abundance. This function is often dependent on the presence of UGU-rich motifs in the target sequence.

CELF6 in Neurological Disorders

Evidence from both human genetic studies and animal models has linked CELF6 to several neurological disorders.

Autism Spectrum Disorder (ASD)

A significant body of research points to the involvement of CELF6 in ASD.

-

Genetic Association: Polymorphisms in or near the CELF6 gene have been associated with an increased risk for ASD in humans. Furthermore, a rare premature stop codon in CELF6 was identified in an individual with autism.

-

Animal Models: Mice with a disruption of the Celf6 gene exhibit behaviors relevant to ASD, including decreased ultrasonic vocalizations (a form of early communication) and resistance to change in behavioral tasks. These mice also show a 30% decrease in brain serotonin levels, further linking CELF6 to this key neurotransmitter system implicated in ASD.

Epilepsy

While the direct role of CELF6 in epilepsy is less established than for other CELF family members, the broader family is implicated. For instance, mutations in CELF2 have been linked to infantile epileptic spasms syndrome. Given the functional redundancy and overlapping targets among CELF proteins, investigating the role of CELF6 in epilepsy is a pertinent area for future research.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CELF6.

| Study Focus | Experimental System | Key Quantitative Finding | Reference |

| CELF6 and Serotonin Levels | Celf6 null mice | 30% decrease in brain serotonin (5HT) levels in extracted tissue compared to wild-type mice. | |

| CELF6 mRNA Regulation | Massively parallel reporter assay | CELF6 expression led to a median 1.4-fold more negative log2-fold change in RNA abundance for reference sequences compared to mutant sequences. | |

| CELF6 Target Distribution | CLIP-seq in mouse brain | Over 80% of CELF6-bound regions were located in the 3' UTRs of target mRNAs. |

Signaling Pathways and Experimental Workflows

CELF6-Mediated mRNA Destabilization

CELF6 primarily functions by binding to the 3' UTR of target mRNAs, leading to their degradation. This process is crucial for regulating the levels of synaptic proteins.

Caption: CELF6 binds to UGU-rich motifs in the 3' UTR of target mRNAs, recruiting the decay machinery.

Experimental Workflow: CLIP-Seq for Identifying CELF6 Targets

Cross-linking immunoprecipitation followed by sequencing (CLIP-seq) is a powerful technique to identify the in vivo RNA targets of a specific RNA-binding protein like CELF6.

Caption: Workflow for identifying CELF6 RNA targets in the brain using CLIP-seq.

Key Experimental Protocols

Cross-linking Immunoprecipitation and Sequencing (CLIP-Seq)

This protocol is adapted from methodologies used to define the CNS targets of CELF6.

Objective: To identify the specific RNA sequences that CELF6 binds to in the brain.

Methodology:

-

Tissue Preparation and UV Cross-linking:

-

Dissect brain tissue from adult mice.

-

Place the tissue on a petri dish on ice and irradiate with UV light (e.g., 254 nm) to induce covalent cross-links between CELF6 and its bound RNA.

-

-

Lysis and RNase Digestion:

-

Homogenize the cross-linked tissue in a lysis buffer.

-

Perform a limited digestion with RNase T1 to fragment the RNA, leaving short sequences protected by CELF6 binding.

-

-

Immunoprecipitation:

-

Incubate the lysate with magnetic beads conjugated to a CELF6-specific antibody to capture the CELF6-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

-

RNA Isolation and Library Preparation:

-

Elute the CELF6-RNA complexes from the beads.

-

Perform proteinase K digestion to remove the CELF6 protein, leaving the cross-linked RNA fragments.

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA via PCR.

-

-

Sequencing and Analysis:

-

Sequence the resulting cDNA library using a high-throughput sequencing platform.

-

Align the reads to the mouse genome to identify the specific binding sites of CELF6.

-

Massively Parallel Reporter Assay (MPRA)

This protocol is based on the framework used to test the functional consequence of CELF6 binding to its target sequences.

Objective: To determine the effect of CELF6 binding on the expression of its target RNA sequences.

Methodology:

-

Library Design and Synthesis:

-

Synthesize DNA oligonucleotides corresponding to CELF6-bound sequences identified by CLIP-seq ("reference sequences").

-

Synthesize corresponding sequences with mutations in the putative UGU-rich binding motifs ("mutant sequences").

-

Clone these sequences into a reporter vector, typically downstream of a promoter and upstream of a polyadenylation signal.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T).

-

Co-transfect the cells with the reporter library and a plasmid expressing either CELF6 or a control protein (e.g., GFP).

-

-

RNA Extraction and Sequencing:

-

After a defined incubation period, harvest the cells and extract total RNA.

-

Perform reverse transcription using primers specific to the reporter transcript.

-

Sequence the resulting cDNA to quantify the abundance of each reporter transcript.

-

-

Data Analysis:

-

Calculate the log2-fold change in RNA abundance for each sequence in the CELF6-expressing condition versus the control condition.

-

Compare the fold changes for the reference and mutant sequences to determine if the effect of CELF6 is dependent on the intact binding motifs.

-

Therapeutic Implications and Future Directions

The established role of CELF6 in regulating synaptic gene expression and its association with neurodevelopmental disorders like ASD make it a potential therapeutic target. Modulating the activity of CELF6 or its downstream targets could offer novel therapeutic strategies.

Future research should focus on:

-

A deeper characterization of the CELF6 interactome to identify proteins that mediate its function in mRNA decay.

-

Elucidating the specific upstream signaling pathways that regulate CELF6 activity in neurons.

-

Exploring the potential for small molecules or antisense oligonucleotides to modulate CELF6 binding to specific target mRNAs.

By continuing to unravel the complex roles of CELF6 in the brain, we can gain valuable insights into the molecular underpinnings of neurological disorders and pave the way for new therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of CELF proteins in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

In-Depth Technical Guide: CELF6 and its Association with Autism Spectrum Disorder

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CUGBP Elav-like family member 6 (CELF6) is an RNA-binding protein that has emerged as a significant factor in the neurobiology of Autism Spectrum Disorder (ASD). Genetic evidence from human cohorts, combined with functional studies in animal models, implicates CELF6 in the regulation of crucial neuronal processes. This technical guide provides a comprehensive overview of the core findings related to CELF6 and ASD, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. The disruption of CELF6 has been shown to result in autism-related behaviors, making it a compelling target for further research and therapeutic development.[1]

Genetic Association of CELF6 with Autism Spectrum Disorder

Genetic studies have identified a link between variations in the CELF6 gene and an increased risk for ASD. An initial investigation leveraging translational profiling of serotonergic neurons identified CELF6 as a candidate gene.[1] Subsequent genetic association studies in ASD cohorts have substantiated this link.

A key study analyzed common variants in the Autism Genetic Resource Exchange (AGRE) collection and implicated CELF6 in autism risk.[1] Furthermore, screening for rare variants in ASD probands identified a paternally-inherited premature stop codon in the CELF6 gene in one individual.[1] While a comprehensive table of all genetic association statistics is ideal, specific odds ratios and confidence intervals from initial broad screenings are not always detailed in primary publications. However, the convergence of evidence from both common and rare variant analyses underscores the importance of CELF6 in ASD susceptibility.

Table 1: Summary of Genetic Association Data for CELF6 and ASD

| Genetic Variant Type | Cohort | Key Finding | Statistical Significance (p-value) | Reference |

| Common Variants | AGRE | Association of SNPs near CELF6 with ASD risk in male probands. | Not explicitly stated in the primary text. | Dougherty et al., 2013 |

| Rare Variant | AGRE | Identification of an inherited premature stop codon in a male proband. | Case report, not a statistical analysis. | Dougherty et al., 2013 |

Molecular Function of CELF6

CELF6 is a member of the CELF family of RNA-binding proteins, which are known to play critical roles in post-transcriptional gene regulation.[2] These proteins typically bind to GU-rich elements in target RNAs to control processes such as alternative splicing and mRNA stability.

RNA Binding and Target Recognition

CELF6 contains three RNA recognition motifs (RRMs) that facilitate its binding to specific RNA sequences. Cross-linking immunoprecipitation followed by sequencing (CLIP-seq) has been employed to identify the in vivo targets of CELF6 in the brain. This has revealed that CELF6 predominantly binds to the 3' untranslated regions (3' UTRs) of its target mRNAs. The identified binding sites are enriched for UGU-containing motifs.

Regulation of mRNA Stability

A primary function of CELF6 in the brain appears to be the destabilization of its target mRNAs. By binding to the 3' UTR, CELF6 can promote the degradation of transcripts, thereby reducing the corresponding protein levels. This function has been demonstrated for several key neuronal genes, including Fos and Fgf13. In Celf6 knockout mice, the mRNA levels of CELF6 target genes are generally increased, confirming its role as a negative regulator of transcript abundance.

CELF6 in Neurodevelopment and Neuronal Function

CELF6 is highly expressed in the brain, particularly in various diencephalic nuclei and neuromodulatory cell populations, including serotonergic, dopaminergic, and noradrenergic neurons. Its expression pattern and its role in regulating synaptic gene expression suggest a critical function in neurodevelopment and neuronal signaling.

Role in Serotonergic System

The initial identification of CELF6's association with ASD stemmed from its enrichment in serotonergic neurons. Consistent with this, Celf6 knockout mice exhibit abnormal levels of serotonin in the brain. Given the well-documented involvement of the serotonergic system in the pathophysiology of ASD, CELF6-mediated regulation of gene expression in these neurons is a key area of investigation.

Regulation of Synaptic Genes

Many of the identified mRNA targets of CELF6 encode proteins involved in synaptic transmission. By controlling the abundance of these transcripts, CELF6 likely plays a crucial role in synaptic plasticity and homeostasis. The dysregulation of these synaptic targets due to CELF6 dysfunction could contribute to the synaptic deficits observed in ASD.

Animal Models: Celf6 Knockout Mice

To investigate the in vivo consequences of CELF6 loss-of-function, a Celf6 knockout mouse model was generated. These mice exhibit several behavioral phenotypes that are relevant to the core symptoms of ASD.

Behavioral Phenotypes

Celf6 knockout mice display significant alterations in communication and repetitive behaviors.

-

Decreased Ultrasonic Vocalizations: Pups from Celf6 knockout mice produce significantly fewer ultrasonic vocalizations (USVs) when separated from their mothers compared to wild-type littermates. This is a commonly used measure of early social communication in mice.

-

Resistance to Change: Adult knockout mice show a resistance to change in behavioral assays, a phenotype analogous to the restricted and repetitive behaviors seen in individuals with ASD.

Table 2: Summary of Behavioral Phenotypes in Celf6 Knockout Mice

| Behavioral Domain | Assay | Phenotype in Celf6 KO Mice | Statistical Significance (p-value) | Reference |

| Social Communication | Ultrasonic Vocalization (USV) Count | Significantly fewer USVs per 3-minute recording session. | p = 0.001 | Dougherty et al., 2013 |

| Repetitive Behavior | Odor-cued memory task | Increased perseverance, indicating resistance to change. | Not explicitly stated in the primary text. | Dougherty et al., 2013 |

Neurochemical Alterations

In addition to the behavioral changes, the brains of Celf6 knockout mice show a significant decrease in serotonin levels.

Table 3: Neurotransmitter Levels in the Brains of Celf6 Knockout Mice

| Neurotransmitter | Genotype | Mean Level (pmol) | Standard Deviation |

| Serotonin (5-HT) | Wild-Type | 0.47 | 0.05 |

| Celf6 KO | 0.37 | 0.05 | |

| Norepinephrine (NE) | Wild-Type | 9.08 | 0.73 |

| Celf6 KO | 8.52 | 0.73 | |

| Dopamine (DA) | Wild-Type | 0.42 | 0.1 |

| Celf6 KO | 0.35 | 0.03 |

Data adapted from Dougherty et al., 2013.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study CELF6.

Translating Ribosome Affinity Purification (TRAP)

TRAP is a technique used to isolate ribosome-bound mRNAs from specific cell types within a complex tissue like the brain. This method was instrumental in identifying the enrichment of Celf6 in serotonergic neurons.

Methodology Overview:

-

Transgenic Mouse Generation: A transgenic mouse is created that expresses a tagged ribosomal protein (e.g., EGFP-L10a) under the control of a cell-type-specific promoter (e.g., for a serotonin transporter).

-

Tissue Homogenization: Brain tissue is homogenized in a buffer that preserves the integrity of polysomes.

-

Immunoprecipitation: The tagged ribosomes, along with their associated mRNAs, are affinity-purified using antibodies against the tag (e.g., anti-GFP).

-

RNA Isolation and Analysis: The co-purified mRNA is then isolated and can be analyzed by microarray or RNA sequencing to determine the translational profile of that specific cell type.

Cross-Linking Immunoprecipitation Sequencing (CLIP-seq)

CLIP-seq is a powerful technique to identify the in vivo binding sites of an RNA-binding protein across the transcriptome.

Methodology Overview:

-

UV Cross-linking: Cells or tissues are exposed to UV light to create covalent bonds between RNA-binding proteins and their target RNAs.

-

Immunoprecipitation: The protein of interest (CELF6) is immunoprecipitated using a specific antibody.

-

RNA Fragmentation and Ligation: The co-purified RNA is partially digested, and RNA adapters are ligated to the ends of the fragments.

-

Protein Digestion and RNA Purification: The protein is digested, and the RNA fragments are purified.

-

Reverse Transcription and PCR Amplification: The RNA is reverse-transcribed into cDNA and amplified by PCR.

-

High-Throughput Sequencing: The resulting cDNA library is sequenced to identify the CELF6 binding sites.

Three-Chamber Social Interaction Test

This is a widely used behavioral assay to assess social preference in mice.

Methodology Overview:

-

Apparatus: A three-chambered box is used, with openings allowing the mouse to move freely between chambers.

-

Habituation: The subject mouse is first habituated to the empty apparatus.

-

Social Preference Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber. The amount of time the subject mouse spends in each chamber and interacting with each cage is recorded.

-

Social Novelty Test (Optional): A second, novel stranger mouse is placed in the previously empty cage, and the preference of the subject mouse for the novel versus the familiar mouse is assessed.

Ultrasonic Vocalization (USV) Recording and Analysis

USV recording is used to measure early communicative behavior in mouse pups.

Methodology Overview:

-

Pup Isolation: A pup is separated from its dam and littermates and placed in a sound-attenuating chamber.

-

Recording: An ultrasonic microphone records the vocalizations emitted by the pup for a set period (e.g., 3 minutes).

-

Analysis: The recorded vocalizations are analyzed using specialized software to determine the number, duration, and acoustic characteristics of the calls.

CELF6-Regulated Signaling Pathways

The identification of CELF6 target mRNAs provides insights into the signaling pathways that may be dysregulated in ASD.

Regulation of Immediate Early Genes

Fos is an immediate early gene that is rapidly induced in response to neuronal activity and is a key regulator of synaptic plasticity. By destabilizing Fos mRNA, CELF6 can modulate the response of neurons to stimuli. Dysregulation of this process could have profound effects on learning and memory.

Fibroblast Growth Factor (FGF) Signaling

Fgf13 is another validated target of CELF6. FGF signaling is crucial for various aspects of brain development, including neurogenesis, axon guidance, and synapse formation. Altered FGF13 levels due to CELF6 dysfunction could disrupt these fundamental neurodevelopmental processes.

Future Directions and Therapeutic Implications

The existing research provides a strong foundation for considering CELF6 as a potential therapeutic target for certain forms of ASD. Future research should focus on:

-

Identifying the full spectrum of CELF6 protein-protein interactions to better understand its regulatory complexes. While mass spectrometry is a powerful tool for this, specific interactome data for CELF6 is still needed.

-

Elucidating the precise downstream consequences of CELF6 dysregulation in different neuronal subtypes and at different developmental stages.

-

Developing strategies to modulate CELF6 activity or compensate for its loss-of-function. This could involve small molecules that interfere with CELF6's RNA-binding activity or gene therapies aimed at restoring its expression.

References

- 1. The disruption of Celf6, a gene identified by translational profiling of serotonergic neurons, results in autism-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of CELF6 in Post-Transcriptional Regulation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the CUGBP Elav-Like Family Member 6 (CELF6), an RNA-binding protein (RBP) with significant roles in post-transcriptional gene regulation. It details its molecular functions, target transcripts, and the experimental methodologies used to elucidate its regulatory networks.

Introduction to CELF6

CELF6 is a member of the CELF/BRUNOL family of RBPs, which are crucial regulators of RNA processing, including pre-mRNA alternative splicing, mRNA stability, and translation.[1][2] CELF6, like other members of its family, possesses three RNA Recognition Motifs (RRMs) that facilitate its binding to specific RNA sequences.[3][4] While initially implicated in the regulation of alternative splicing, particularly in muscle tissues, recent evidence strongly points to a predominant role for CELF6 in the post-transcriptional control of mRNA stability and translation, especially within the central nervous system (CNS).

Tissue Distribution: CELF6 expression is highly enriched in the brain, kidney, and testis, with lower levels of expression in most other tissues. Within the brain, its expression is widespread and sustained from fetal development into adulthood. This specific expression pattern hints at its specialized functions in neuronal development and activity.

Molecular Function of CELF6 in Post-Transcriptional Regulation

CELF6 primarily exerts its regulatory function by binding to the 3' untranslated regions (3' UTRs) of target messenger RNAs (mRNAs). This interaction predominantly leads to the destabilization of the target mRNA, resulting in decreased RNA abundance and subsequent repression of protein synthesis.

Binding Specificity: CELF6 recognizes and binds to specific sequence motifs within the 3' UTR of its target transcripts. The consensus binding motif is characterized by UGU-rich sequences. The presence of these motifs is a key determinant of CELF6-mediated regulation.

Mechanism of Action: The binding of CELF6 to the 3' UTR of target mRNAs is associated with enhanced mRNA decay. While the precise molecular mechanism is still under investigation, it is hypothesized that CELF6 may recruit deadenylases or other components of the mRNA decay machinery to the target transcript. This action leads to the shortening of the poly(A) tail and subsequent degradation of the mRNA molecule. In some cellular contexts, such as in cancer cells, CELF6 has been shown to stabilize specific transcripts like p21 and FBP1 by binding to their 3'UTRs.

CELF6 Target Genes and Associated Cellular Pathways

High-throughput studies, primarily using Cross-Linking Immunoprecipitation followed by Sequencing (CLIP-Seq), have identified hundreds of CELF6 target transcripts in the brain. A significant portion of these targets encode proteins involved in synaptic transmission and neuronal function.

Table 1: Summary of CELF6 Target Gene Categories and Key Examples

| Gene Category | Key Target Genes | Cellular Process | Reference |

| Synaptic Transmission | FOS, FGF13 | Neuronal activity, synaptic plasticity | |

| Cell Cycle Regulation | p21 | Cell cycle arrest | |

| Metabolism | FBP1 | Gluconeogenesis | |

| Apoptosis and p53 Signaling | TP53, CD44 | Programmed cell death, tumor suppression |

The regulation of these targets by CELF6 has significant implications for neuronal function and has been linked to behavioral phenotypes. For instance, disruption of CELF6 in mice has been associated with autism-related behaviors and altered serotonin levels in the brain. In the context of cancer, CELF6 has been shown to act as a tumor suppressor by modulating the stability of key regulatory transcripts.

Experimental Methodologies for Studying CELF6 Function

The elucidation of CELF6's role in post-transcriptional regulation has been made possible through a combination of advanced molecular biology techniques.

Cross-Linking Immunoprecipitation Sequencing (CLIP-Seq)

CLIP-Seq is a powerful technique used to identify the direct binding sites of an RBP on a transcriptome-wide scale.

Detailed Protocol for CELF6 CLIP-Seq:

-

In vivo Cross-linking: Tissues or cells expressing tagged CELF6 (e.g., HA/YFP-tagged) are irradiated with UV light to covalently cross-link the protein to its bound RNA.

-

Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using antibodies against the tag (e.g., anti-GFP/HA) to isolate CELF6-RNA complexes.

-

RNase Digestion: The complexes are treated with RNase I to partially digest the RNA, leaving only the protein-protected fragments.

-

RNA Fragment Isolation and Sequencing: The CELF6 protein is digested with proteinase K, and the remaining RNA fragments are purified. These fragments are then reverse-transcribed into cDNA, ligated to sequencing adapters, and subjected to high-throughput sequencing.

-

Bioinformatic Analysis: The sequenced reads are mapped to the genome to identify the specific binding sites of CELF6. Motif analysis is then performed on these sites to determine the consensus binding sequence.

Massively Parallel Reporter Assays (MPRA)

MPRA allows for the functional validation of thousands of putative regulatory elements, such as CELF6 binding sites, in a single experiment.

Detailed Protocol for CELF6 MPRA:

-

Library Construction: DNA oligonucleotides corresponding to CELF6 binding sites identified by CLIP-Seq (and mutated versions as controls) are synthesized and cloned into the 3' UTR of a reporter gene (e.g., luciferase or a fluorescent protein) in a plasmid vector.

-

Cell Transfection: The plasmid library is transfected into cells that either endogenously express or are engineered to overexpress CELF6. A control group of cells without CELF6 overexpression is also included.

-

RNA and Ribosome Profiling: After a period of expression, total RNA is extracted, and in parallel, ribosome-bound mRNA can be isolated through techniques like ribosome profiling.

-

Sequencing and Analysis: The reporter transcripts from both the total RNA and ribosome-bound fractions are reverse-transcribed and sequenced. The relative abundance of each reporter transcript is quantified and compared between the CELF6-overexpressing and control cells. A decrease in reporter expression in the presence of CELF6 indicates a repressive function of the tested binding site.

Visualizing CELF6 Regulatory Networks and Workflows

CELF6 Post-Transcriptional Regulatory Pathway

Caption: CELF6 binds to UGU-rich motifs in the 3' UTR of target mRNAs, leading to their degradation.

Experimental Workflow for CELF6 CLIP-Seq

Caption: Workflow for identifying CELF6 binding sites using CLIP-Seq.

Logical Flow of CELF6-Mediated mRNA Destabilization

Caption: Logical progression of CELF6's impact on neuronal protein expression.

Conclusion and Future Directions

CELF6 is a critical post-transcriptional regulator, primarily acting to destabilize target mRNAs in the central nervous system. Its role in fine-tuning the expression of synaptic proteins underscores its importance in normal brain function and its potential involvement in neurological disorders. For drug development professionals, CELF6 and its regulatory network represent potential therapeutic targets for conditions where the expression of its target genes is dysregulated.

Future research should focus on elucidating the precise molecular machinery recruited by CELF6 to mediate mRNA decay. Furthermore, a deeper understanding of how CELF6 activity is regulated in different neuronal subtypes and under various physiological conditions will be crucial. Investigating the therapeutic potential of modulating CELF6 activity or its interaction with specific target mRNAs could open new avenues for the treatment of neurological and neoplastic diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Posttranscriptional regulation of gene networks by GU-rich elements and CELF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

CELF6 Target mRNAs and Their Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUGBP Elav-like family member 6 (CELF6) is an RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1][2] Primarily expressed in the brain, kidney, and testis, CELF6 is involved in a range of cellular processes, from alternative splicing to mRNA stability.[1][3][4] Dysregulation of CELF6 has been implicated in various pathologies, including neurodevelopmental disorders and cancer, making it a person of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of CELF6 target mRNAs, the signaling pathways they modulate, and the experimental methodologies used to identify these interactions.

CELF6 Target mRNAs

CELF6 primarily interacts with the 3' untranslated regions (3' UTRs) of its target mRNAs, often leading to their destabilization and reduced abundance. The identification of CELF6 targets has been largely accomplished through high-throughput techniques such as Cross-Linking Immunoprecipitation followed by Sequencing (CLIP-seq).

CELF6 Targets in the Central Nervous System

In the central nervous system (CNS), CELF6 targets are significantly enriched for genes involved in synaptic transmission. CLIP-seq studies in the brain have revealed that CELF6 binds to the 3' UTRs of numerous synaptic protein-coding genes, suggesting a role in regulating neuronal function. This interaction is often mediated by UGU-rich motifs within the 3' UTRs. The functional consequence of this binding is generally a decrease in mRNA abundance. In Celf6-knockout mice, these target mRNAs are derepressed.

Table 1: Key CELF6 Target mRNAs in the CNS

| Target mRNA | Function | Consequence of CELF6 Binding |

| Fos Proto-Oncogene (FOS) | Transcription factor involved in neuronal activity and plasticity. | Decreased mRNA abundance. |

| Fibroblast Growth Factor 13 (FGF13) | Involved in neuronal development and function. | Decreased mRNA abundance. |

| Synaptic Proteins (various) | Essential for neurotransmission and synaptic plasticity. | General destabilization and reduced abundance of synaptic gene transcripts. |

CELF6 Targets in Cancer

In the context of cancer, CELF6 has been shown to act as both a tumor suppressor and a modulator of key cancer-related pathways. In lung cancer cells, CELF6 has been found to regulate the expression and alternative splicing of genes involved in tumorigenesis.

Table 2: CELF6-Regulated Genes in Lung Cancer (A549 Cells)

| Regulation by CELF6 Overexpression | Gene Examples | Associated Pathways |

| Down-regulated | TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, CFS1 | Immune/Inflammation Response, TNF Signaling |

| Alternative Splicing | TP53, CD44, FN1, CASP8, BAX, SEC31A | p53 Signaling, Apoptosis |

Key Signaling Pathways Regulated by CELF6

The diverse array of CELF6 target mRNAs implicates this RBP in the regulation of several critical signaling pathways.

Synaptic Transmission

By destabilizing the mRNAs of numerous synaptic proteins, CELF6 plays a significant role in modulating the strength and plasticity of synaptic connections. This has profound implications for neuronal function and may contribute to the behavioral phenotypes observed in CELF6-deficient mice.

References

- 1. peerj.com [peerj.com]

- 2. CELF Family Proteins in Cancer: Highlights on the RNA-Binding Protein/Noncoding RNA Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Role of CELF6 in Orchestrating mRNA Fate: A Technical Guide

For Immediate Distribution

This technical guide provides an in-depth examination of the RNA-binding protein CELF6 (CUGBP Elav-Like Family Member 6) and its intricate mechanism in controlling mRNA stability and decay. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research to illuminate the multifaceted functions of CELF6, its experimental validation, and its potential as a therapeutic target.

Executive Summary

CELF6 is a member of the highly conserved CELF family of RNA-binding proteins, which play critical roles in post-transcriptional gene regulation. Predominantly expressed in the central nervous system (CNS), kidneys, and testes, CELF6 exhibits a context-dependent dual functionality. In neuronal cells, it primarily acts as a destabilizing agent, promoting the decay of mRNAs encoding synaptic proteins. Conversely, in various cancer contexts, CELF6 has been identified as a stabilizing factor for specific oncogenes and tumor suppressor transcripts. This guide will dissect the molecular underpinnings of this duality, present quantitative data on its targets, detail the experimental protocols for its study, and visualize its regulatory pathways.

Core Mechanism of CELF6 Action

CELF6, like other members of its family, contains three RNA Recognition Motifs (RRMs) that facilitate its binding to specific RNA sequences.[1][2] Its regulatory activity is primarily dictated by its interaction with the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs).

2.1 RNA Binding Specificity

CELF6 preferentially binds to UGU-rich sequences and other U- and CU-containing motifs within the 3' UTR of its target transcripts.[3][4] This binding is the critical initiating event that determines the subsequent fate of the mRNA. The affinity of CELF6 for these motifs is a key determinant of its regulatory efficacy.[4]

2.2 Context-Dependent Regulation of mRNA Stability

The consequence of CELF6 binding—either stabilization or destabilization—appears to be highly dependent on the cellular context and the specific co-factors present.

-

mRNA Destabilization: In the central nervous system, CELF6 binding is largely associated with a decrease in target mRNA abundance. It is hypothesized that CELF6 recruits components of the mRNA decay machinery to the 3' UTR, leading to deadenylation and subsequent exonucleolytic degradation of the transcript. This function is crucial for the proper regulation of synaptic protein expression.

-

mRNA Stabilization: In contrast, in colorectal and triple-negative breast cancer, CELF6 has been shown to stabilize the mRNAs of key proteins such as p21, Fructose Bisphosphatase 1 (FBP1), and HOXA5. In these instances, it is proposed that CELF6 binding shields the mRNA from degradation, possibly by preventing the access of destabilizing factors or by recruiting stabilizing proteins.

Quantitative Data on CELF6 Function

The regulatory impact of CELF6 has been quantified in several studies, primarily through high-throughput sequencing and gene expression analyses.

Table 1: Gene Expression Changes Following CELF6 Overexpression in A549 Lung Cancer Cells

| Gene Regulation | Number of Genes | Key Downregulated Genes Involved in Immune Response |

| Upregulated | 417 | N/A |

| Downregulated | 1,351 | TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, CFS1 |

Data summarized from a study involving transcriptome sequencing (RNA-seq) after CELF6 overexpression.

Table 2: CELF6 Target mRNA Regulation in Different Biological Contexts

| Target mRNA | Biological Context | Effect of CELF6 Binding | Reference |

| Synaptic Protein mRNAs | Central Nervous System | Destabilization / Decay | |

| p21 | Colorectal Cancer | Stabilization | |

| FBP1 | Triple-Negative Breast Cancer | Stabilization | |

| HOXA5 | Colorectal Cancer | Stabilization |

Signaling and Regulatory Pathways

The activity and levels of CELF6 are themselves subject to regulation, and its binding initiates a cascade of events that determine mRNA fate.

4.1 Upstream Regulation of CELF6

In cancer cells, CELF6 protein levels are regulated by the ubiquitin-proteasome pathway. The E3 ubiquitin ligase SCF-β-TrCP recognizes CELF6 and targets it for degradation, indicating that CELF6 activity is linked to cell cycle control.

4.2 Downstream Mechanism of CELF6-Mediated mRNA Decay

Upon binding to UGU-rich elements in the 3' UTR of target mRNAs, CELF6 is thought to recruit deadenylase complexes, such as the CCR4-NOT complex, which initiate mRNA decay by shortening the poly(A) tail. This is a primary mechanism for its role in destabilizing synaptic mRNAs. While direct interaction with the PARN deadenylase has not been confirmed for CELF6, it is a known mechanism for the related CELF1 protein.

4.3 CELF6-Mediated mRNA Stabilization Pathway

In contexts where CELF6 stabilizes mRNA, such as its regulation of p21, it is believed to antagonize the binding of decay-promoting factors or recruit stabilizing proteins. This leads to an increased mRNA half-life, elevated protein expression, and subsequent cell cycle arrest.

Visualizing CELF6 Mechanisms and Workflows

To clarify the complex processes involving CELF6, the following diagrams illustrate key pathways and experimental procedures.

References

- 1. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3' UTR Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of CELF control: molecular and biological roles of the CUG-BP, Elav-like family of RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

CELF6 Gene Structure and Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the CUGBP Elav-Like Family Member 6 (CELF6) gene, detailing its structure, isoforms, and role in cellular processes. The information presented is intended to support research and development efforts targeting this important RNA-binding protein.

Introduction to CELF6

CELF6, also known as Bruno-like protein 6 (BRUNOL6), is a member of the CELF family of RNA-binding proteins (RBPs) that play crucial roles in post-transcriptional gene regulation.[1][2] These proteins are characterized by the presence of two N-terminal RNA recognition motifs (RRMs) and one C-terminal RRM, which mediate their interaction with specific RNA sequences.[1][3] CELF6 is involved in regulating pre-mRNA alternative splicing, mRNA stability, and translation, thereby influencing a wide range of biological processes.[4] Dysregulation of CELF6 has been implicated in several diseases, including various cancers and autism spectrum disorder.

CELF6 Gene Structure

The human CELF6 gene is located on the reverse strand of chromosome 15 at the cytogenetic band 15q23. It is a protein-coding gene with multiple annotated transcripts, giving rise to various protein isoforms through alternative splicing.

Genomic Organization

The genomic architecture of CELF6 consists of a series of exons and introns, the precise number and length of which can vary between different transcript variants. The Ensembl database lists 9 transcripts (splice variants) for the CELF6 gene.

Table 1: Genomic Details of Human CELF6 Gene

| Feature | Details |

| HGNC Symbol | CELF6 |

| NCBI Gene ID | 60677 |

| Ensembl Gene ID | ENSG00000140488 |

| Genomic Location (GRCh38/hg38) | Chromosome 15: 72,284,727-72,320,448 (reverse strand) |

| UniProtKB/Swiss-Prot ID | Q96J87 |

CELF6 Protein Isoforms

Alternative splicing of the CELF6 pre-mRNA results in the production of multiple protein isoforms. These isoforms share a conserved domain structure but can differ in the presence or absence of specific exons, potentially leading to functional diversity.

Domain Architecture

The canonical CELF6 protein contains three RRM domains, which are essential for its RNA-binding activity. A divergent linker region is present between the second and third RRMs. This modular structure is a hallmark of the CELF protein family.

Major Isoforms

While several transcript variants are predicted, the main protein isoform of CELF6 consists of 481 amino acids. Other isoforms may result from the inclusion of alternative exons or the use of alternative splice sites, leading to truncated or modified protein products.

Table 2: Key CELF6 Protein Isoforms

| Isoform Identifier (UniProt) | Length (Amino Acids) | Molecular Weight (Da) | Key Features |

| Q96J87-1 | 481 | 50,477 | Canonical sequence with three RRM domains. |

| Other predicted isoforms | Variable | Variable | May lack specific domains or have altered sequences due to alternative splicing. |

Note: Detailed information on all predicted isoforms can be accessed through the UniProt and Ensembl databases.

Functional Roles of CELF6

CELF6 is a multifaceted regulator of gene expression, with its primary functions revolving around RNA processing. It can shuttle between the nucleus and the cytoplasm, although it is predominantly found in the cytoplasm.

Alternative Splicing Regulation

CELF6 can act as both a splicing enhancer and a repressor. It has been shown to mediate both exon inclusion and exclusion in a tissue-specific and developmentally regulated manner. For instance, CELF6 activates the inclusion of exon 5 in the cardiac troponin T (TNNT2) pre-mRNA in a muscle-specific splicing enhancer (MSE)-dependent manner. Conversely, it promotes the exclusion of an exon in the insulin receptor (INSR) pre-mRNA.

mRNA Stability and Translation

CELF6 can bind to the 3' untranslated regions (3' UTRs) of target mRNAs, influencing their stability and translation. A notable example is its interaction with the 3' UTR of the p21 (CDKN1A) transcript, which leads to increased mRNA stability. This stabilization of p21 mRNA can induce a G1 phase cell cycle arrest. Similarly, CELF6 can stabilize the mRNA of Fructose-1,6-Bisphosphatase 1 (FBP1), a tumor suppressor.

Involvement in Signaling Pathways

CELF6 has been shown to intersect with critical cellular signaling pathways, particularly those related to cell cycle control and apoptosis.

p53 Signaling Pathway

CELF6 plays a significant role in the p53 signaling pathway. Overexpression of CELF6 can regulate the alternative splicing of TP53 itself. Furthermore, by stabilizing the mRNA of the p53 target gene p21, CELF6 contributes to p53-mediated cell cycle arrest. The effect of CELF6 on cell proliferation has been shown to be dependent on p53 and/or p21.

Apoptosis

CELF6 also influences apoptosis. Overexpression of CELF6 has been shown to regulate the alternative splicing of genes involved in apoptosis, such as TP53 and CD44. Additionally, CELF6 can inhibit the expression of several immune-related genes that promote tumorigenesis, including TNFSF10 (TRAIL), a member of the tumor necrosis factor (TNF) superfamily that can induce apoptosis.

Tissue Expression

CELF6 exhibits a distinct tissue expression pattern. It is highly expressed in the kidney, brain, and testis. In the brain, its expression is widespread and maintained from fetal development into adulthood. In most other tissues, CELF6 is expressed at very low levels.

Experimental Protocols

Investigating the function of CELF6 involves a range of molecular biology techniques. Below are outlines of key experimental protocols.

Analysis of CELF6 Expression by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of CELF6.

1. RNA Isolation:

-

Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent or column-based kits).

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for CELF6, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Use a real-time PCR instrument to perform the amplification. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CELF6.

Identification of CELF6 RNA Targets by CLIP-Seq

Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-Seq) is a powerful technique to identify the direct RNA targets of CELF6 in vivo.

1. Cross-linking and Lysis:

-

Irradiate cells or tissues with UV light to covalently cross-link RNA-protein complexes.

-

Lyse the cells to release the complexes.

2. Immunoprecipitation:

-

Partially digest the RNA with RNase.

-

Immunoprecipitate CELF6-RNA complexes using a specific antibody against CELF6.

3. RNA Purification and Library Preparation:

-

Ligate RNA adapters to the 3' and 5' ends of the RNA fragments.

-

Reverse transcribe the RNA into cDNA.

-

Amplify the cDNA library by PCR.

4. Sequencing and Analysis:

-

Sequence the cDNA library using a high-throughput sequencing platform.

-

Align the sequencing reads to the genome to identify the RNA binding sites of CELF6.

CELF6 in Disease

Given its role in fundamental cellular processes, it is not surprising that CELF6 is implicated in human diseases.

Cancer

CELF6 has been described as a potential tumor suppressor in several cancers, including lung, colorectal, and breast cancer. Its expression is often downregulated in tumor tissues compared to normal tissues. Overexpression of CELF6 can inhibit cancer cell proliferation, colony formation, migration, and invasion.

Table 3: CELF6 Expression and Role in Different Cancers

| Cancer Type | CELF6 Expression | Role | Key Downstream Targets/Pathways |

| Lung Cancer | Downregulated | Tumor Suppressor | p53 signaling, apoptosis, TNF signaling |

| Colorectal Cancer | Downregulated | Tumor Suppressor | p21, FBP1, G1 phase arrest |

| Breast Cancer | Downregulated | Tumor Suppressor | FBP1 |

| Cervical Cancer | A specific SNP is associated with increased risk | Pro-tumorigenic (allele-dependent) | Not fully elucidated |

Neurological Disorders

Polymorphisms in or near the CELF6 gene have been associated with autism spectrum disorder. This aligns with its widespread expression in the brain and its role in regulating synaptic gene mRNAs.

Conclusion

CELF6 is a critical RNA-binding protein that fine-tunes gene expression at the post-transcriptional level. Its ability to regulate alternative splicing and mRNA stability makes it a key player in various cellular pathways, including cell cycle control and apoptosis. The dysregulation of CELF6 is increasingly recognized as a contributing factor to the pathogenesis of cancer and neurological disorders, making it an attractive target for further research and potential therapeutic intervention. This guide provides a foundational understanding of CELF6 to aid in these future endeavors.

References

- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CELF6 CUGBP Elav-like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. genecards.org [genecards.org]

The Evolutionary Bedrock of CELF6: A Conserved Regulator at the Crossroads of Development and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The CUGBP Elav-like family member 6 (CELF6) is a critical RNA-binding protein (RBP) that plays a pivotal role in post-transcriptional gene regulation. As a member of the CELF/BRUNOL protein family, CELF6 is intricately involved in the control of pre-mRNA alternative splicing and the modulation of mRNA stability, thereby influencing a wide array of cellular processes.[1][2][3] Its expression is particularly prominent in the brain, kidney, and testis, underscoring its specialized functions in these tissues.[3] Emerging evidence has implicated CELF6 in crucial biological phenomena, including neuronal development, cell cycle progression, and the pathogenesis of human diseases such as Autism Spectrum Disorder.[1] This technical guide provides a comprehensive overview of the evolutionary conservation of the CELF6 gene, its molecular functions, and its engagement with key signaling pathways, offering valuable insights for researchers and professionals in the field of drug development.

Molecular Architecture and Function of CELF6

The CELF6 protein is characterized by a conserved domain structure, featuring two N-terminal RNA Recognition Motifs (RRMs) and one C-terminal RRM. These domains are responsible for recognizing and binding to specific RNA sequences, typically GU-rich elements located in the 3' untranslated regions (3'UTRs) of target mRNAs. A divergent segment of 160-230 amino acids separates the second and third RRM domains. This modular architecture allows CELF6 to exert precise control over the fate of its target transcripts.

The primary functions of CELF6 include:

-